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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods
used in the impurity profiling of darunavir ethanolate, an antiretroviral protease inhibitor. The
methods outlined are crucial for ensuring the quality, safety, and efficacy of darunavir drug
substances and products by identifying and quantifying process-related impurities and
degradation products.

Introduction

Darunavir is a second-generation protease inhibitor used to treat HIV infection.[1][2] It is
marketed in its ethanolate form to improve stability.[2] Impurity profiling is a critical aspect of
drug development and manufacturing, mandated by regulatory bodies like the ICH to ensure
that impurities are maintained below toxicologically qualified limits.[3][4] This document details
robust analytical techniques for the separation, identification, and quantification of darunavir
ethanolate impurities.

The primary analytical technique for impurity profiling is High-Performance Liquid
Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for
structural elucidation of unknown impurities.[5][6][7] Forced degradation studies are essential
to develop stability-indicating methods that can separate the active pharmaceutical ingredient
(API) from its degradation products.[8][9][10][11][12]
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Analytical Methods Overview

A multi-faceted approach is employed for the comprehensive impurity profiling of darunavir
ethanolate, including:

* Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-
Performance Liquid Chromatography (UPLC): For the separation and quantification of known
and unknown impurities.[8][9][11][13]

 Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural
characterization of degradation and process-related impurities.[5][14]

e Gas Chromatography (GC): For the analysis of residual solvents from the manufacturing
process.[15][16]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation
of isolated impurities.[7][17]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for
darunavir ethanolate impurity profiling.

Table 1: HPLC/UPLC Method Parameters for Impurity Profiling
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Method 1 (UPLC)

Method 2 (HPLC)[8]

Parameter Method 3 (HPLC)[9]
[13] [11]
) Zorbax bonus (150
Zorbax Bonus C18 X-Bridge C18 (150 x
Column mm x 4.6 mm, 3.5

(150x2.1 mm, 1.8 um)

4.6 mm, 3.5 um)

Hm)

Mobile Phase A

0.02 M Ammonium
acetate : Methanol
(55:45 viv)

0.01M Ammonium
formate (pH 3.0)

Ammonium acetate
buffer : Methanol
(50:50 v/iv)

Mobile Phase B

Acetonitrile : Methanol
(30:70 viv)

Acetonitrile

Ammonium acetate

buffer : Acetonitrile

(45:55 viv)
Elution Mode Gradient Isocratic (55:45 viv) Gradient
Flow Rate 0.22 mL/min 1.0 mL/min 1.0 mL/min
Column Temp. 55°C 30°C Not Specified
Detection A 240 nm 265 nm 240 nm
Injection Vol. 5.0 uL 20 pL Not Specified
Run Time 50 min Not Specified 35 min

Table 2: Validation Parameters for Darunavir Impurity Quantification
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Parameter

Method 1 (UPLC)
[13]

Method 2 (UV-Vis)
[10]

Method 3 (LC-
MSIMS)[14]

LOQ to 150% of

Linearity Range o 2-48 pug/mL 100-5000 ng/mL
specification level

Correlation Coefficient
> 0.999 0.9994 0.9985

(r?)
0.02% (impurities),

LOD ) 0.52 pg/mL 10 ng/mL
0.002% (darunavir)
0.05% (impurities),

LOQ ) 1.60 pg/mL 30 ng/mL
0.005% (darunavir)

Accuracy (% o
90.1% to 106.3% 98.39% to 100.80% Not Specified

Recovery)

Precision (%RSD) <10.0% Not Specified Not Specified

Experimental Protocols

Protocol 1: UPLC Method for Impurity Profiling of
Darunavir Ethanolate

This protocol is adapted from a validated stability-indicating UPLC method.[13]

Objective: To separate and quantify known and unknown impurities in darunavir ethanolate.

Materials and Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate (AR grade)

Purified water (Milli-Q or equivalent)

Darunavir Ethanolate reference standard and sample
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e Diluent: Acetonitrile and water in a 50:50 (v/v) ratio
Instrumentation:

o UPLC system with a quaternary gradient pump, autosampler, column oven, and PDA
detector (e.g., Waters Acquity)

o Data acquisition and processing software (e.g., Empower 3)
e Analytical balance

e Volumetric flasks and pipettes

e Sonicator

Chromatographic Conditions:

Column: Zorbax Bonus C18 (150x2.1 mm, 1.8 pum)

» Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45 v/v)

e Mobile Phase B: Acetonitrile and Methanol (30:70 v/v)

e Flow Rate: 0.22 mL/min

e Column Temperature: 55°C

» Detection Wavelength: 240 nm

e Injection Volume: 5.0 pL

o Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B
0 95 5

10 95 5

25 20 80

40 20 80

45 95 5

|50]95|5|
Procedure:

o Standard Solution Preparation:

o Prepare a stock solution of darunavir ethanolate reference standard at a concentration of
0.4 mg/mL in the diluent.

o Further dilute to obtain a working standard solution at a concentration of 0.004 mg/mL (1%
of the test concentration).

e Sample Solution Preparation:

o Accurately weigh and dissolve the darunavir ethanolate sample in the diluent to obtain a
final concentration of 0.4 mg/mL.

e System Suitability:

o Inject the standard solution five times and evaluate system suitability parameters (e.g.,
tailing factor, theoretical plates, and %RSD of peak areas).

e Analysis:
o Inject the blank (diluent), standard solution, and sample solution into the UPLC system.

o Record the chromatograms and integrate the peaks.
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e Calculation:

o Calculate the percentage of each impurity in the sample using the following formula:

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating
nature of the analytical method.[8][10][11]

Objective: To generate potential degradation products of darunavir ethanolate under various
stress conditions.

Stress Conditions:

o Acid Hydrolysis:

o

Dissolve the darunavir ethanolate sample in 0.1 N HCI.

[e]

Reflux for a specified period (e.g., 60 minutes).[8][12]

o

Neutralize the solution with an equivalent amount of 0.1 N NaOH.

[¢]

Dilute to the target concentration with the diluent.

o Base Hydrolysis:

[e]

Dissolve the darunavir ethanolate sample in 0.1 N NaOH.

o

Reflux for a specified period (e.g., 30 minutes).[8][12]

[¢]

Neutralize the solution with an equivalent amount of 0.1 N HCI.

[¢]

Dilute to the target concentration with the diluent.
» Oxidative Degradation:

o Dissolve the darunavir ethanolate sample in a solution of hydrogen peroxide (e.g., 6%
H202).[8][12]
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o Keep the solution at room temperature for a specified period (e.g., 120 minutes).[8][12]

o Dilute to the target concentration with the diluent.

e Thermal Degradation:

o Expose the solid darunavir ethanolate sample to dry heat in an oven at a specified
temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]

o Dissolve the stressed sample in the diluent to the target concentration.
» Photolytic Degradation:

o Expose the darunavir ethanolate sample (solid and solution) to UV light in a
photostability chamber for a specified duration.[10]

o Dissolve the solid sample or dilute the solution sample to the target concentration with the
diluent.

Analysis: Analyze the stressed samples using the validated UPLC/HPLC method to assess for
degradation and ensure peak purity of the main darunavir peak.

Protocol 3: GC Analysis of Residual Solvents

This is a general protocol for residual solvent analysis based on USP <467> guidelines, which
can be adapted for darunavir ethanolate.[15][16]

Objective: To identify and quantify residual solvents in darunavir ethanolate.
Materials and Reagents:

o Darunavir Ethanolate sample

¢ Residual solvent standards (Class 1, 2, and 3 as per ICH Q3C)

o Dimethyl sulfoxide (DMSO) or another suitable solvent as a diluent

Instrumentation:
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Gas chromatograph with a Flame lonization Detector (FID) and a headspace autosampler

Capillary GC column (e.g., G43 phase like a 624-type column)[16]

Chromatographic Conditions (Example):

Column: DB-Select 624, 30 m x 0.53 mm ID, 3.0 um film thickness
Carrier Gas: Helium

Injector Temperature: 140°C

Detector Temperature: 250°C

Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, and
hold for 20 min.

Headspace Sampler Conditions:

[e]

Oven Temperature: 80°C

o

Loop Temperature: 90°C

[¢]

Transfer Line Temperature: 100°C

[e]

Vial Equilibration Time: 60 min

Procedure:

Standard Solution Preparation: Prepare a stock solution of the relevant residual solvent
standards in the chosen diluent. Prepare working standards by further dilution.

Sample Solution Preparation: Accurately weigh the darunavir ethanolate sample into a
headspace vial and add a precise volume of the diluent.

Analysis: Place the vials in the headspace autosampler and run the GC analysis.

Identification and Quantification: Identify peaks by comparing retention times with the
standards. Quantify the amount of each residual solvent using an external standard method.
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Caption: Workflow for Darunavir Ethanolate Impurity Profiling.

Conclusion

The analytical methods described provide a comprehensive framework for the impurity profiling
of darunavir ethanolate. The use of stability-indicating HPLC and UPLC methods is crucial for
routine quality control and stability testing.[8][11][13] LC-MS/MS and NMR are powerful tools
for the identification and characterization of novel impurities that may arise during synthesis or
degradation.[7][17] Adherence to these validated analytical protocols will ensure the consistent
quality and safety of darunavir ethanolate, meeting the stringent requirements of regulatory
agencies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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